4-Chloro-2-phenoxyaniline
Overview
Description
4-Chloro-2-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO It is a derivative of aniline, where the amino group is substituted with a phenoxy group and a chlorine atom
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-phenoxyaniline is DNA, specifically calf thymus DNA . The compound interacts with DNA, which plays a crucial role in the regulation of gene expression and cellular function.
Mode of Action
This compound interacts with its target through a process known as molecular docking . This interaction results in changes at the molecular level, affecting the structure and function of the DNA. The compound’s mode of action is also influenced by its chemical structure, particularly the presence of the azomethine (-CH=N-) group .
Biochemical Pathways
The interaction with dna suggests that it may influence the transcription and translation processes, thereby affecting protein synthesis and cellular function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been studied . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA. This interaction can lead to changes in gene expression, which can subsequently alter cellular functions . The compound’s potential therapeutic effects against diseases like Alzheimer’s and Glaucoma have been suggested .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, its reactivity may be affected by the presence of other chemicals in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions to form a Schiff base . Another method includes the nucleophilic aromatic substitution of 4-chloroaniline with phenol derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the diazotization of 4-chloroaniline followed by a coupling reaction with phenol in the presence of a catalyst . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenoxyaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenoxyaniline: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloroaniline: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Chloro-2-nitroaniline: Contains a nitro group instead of a phenoxy group, leading to different chemical properties and uses.
Uniqueness: 4-Chloro-2-phenoxyaniline is unique due to the presence of both the chlorine and phenoxy groups, which confer distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-phenoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFDKPYOYTIRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289206 | |
Record name | 4-chloro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-13-3 | |
Record name | 6628-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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